4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
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Overview
Description
“4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide” is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide” typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, 3,5-dimethylpiperidine, is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperidine intermediate.
Coupling with Benzamide: The sulfonyl piperidine intermediate is then coupled with 2-methoxy-4-nitrobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonyl and benzamide groups.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Diagnostic Tools: Use in imaging and diagnostic applications.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide” would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with protein active sites, while the benzamide moiety can enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide
- 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-nitrophenyl)benzamide
- 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-chlorophenyl)benzamide
Uniqueness
The presence of both the methoxy and nitro groups in “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide” may confer unique properties such as enhanced biological activity or specific binding characteristics compared to similar compounds.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-9-6-17(24(26)27)11-20(19)30-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYCUBWFYTYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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